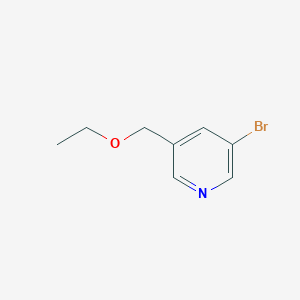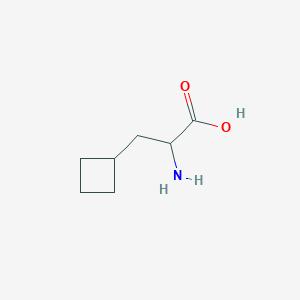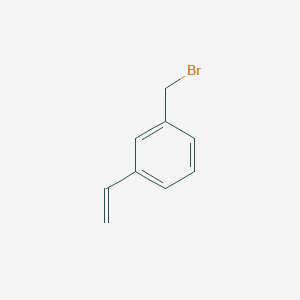
1-(Bromomethyl)-3-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-ethenylbenzene is a brominated derivative of ethenylbenzene . The molecule’s structure and reactivity are influenced by the presence of the bromomethyl group .
Synthesis Analysis
The synthesis of brominated ethenylbenzene derivatives can involve different strategies. For instance, the bromination of ethenylbenzenes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-ethenylbenzene .Molecular Structure Analysis
The molecular structure of brominated ethenylbenzenes has been extensively studied . The conformational preferences of brominated ethenylbenzenes have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-3-ethenylbenzene .Chemical Reactions Analysis
Brominated ethenylbenzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromoethenylbenzenes . These studies provide insights into the types of reactions that 1-(Bromomethyl)-3-ethenylbenzene might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated ethenylbenzenes are influenced by their molecular structure . For example, the conformational analysis of brominated ethenylbenzenes reveals the thermodynamic equilibrium between different conformers .Aplicaciones Científicas De Investigación
Bromomethylation of Aromatic Hydrocarbons
Research by Nazarov and Semenovsky (1958) discusses the bromomethylation process of aromatic hydrocarbons like toluene and ethylbenzene, leading to the formation of mono(bromomethyl) derivatives. This process is significant for introducing bromomethyl groups into aromatic compounds, which can further react in various organic syntheses (Nazarov & Semenovsky, 1958).
Crystal Structure of Bromomethylated Compounds
Szlachcic, Migda, and Stadnicka (2007) studied the solvates of bromomethylated benzene derivatives, showing how these structures are influenced by different solvents. The research provides insight into the molecular arrangements and reactivity of bromomethylated compounds in various crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).
Hyperbranched Polyethers Synthesis
Uhrich, Hawker, Fréchet, and Turner (1992) have demonstrated the use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers. This application is crucial for developing materials with specific physical and chemical properties, relevant for coatings, adhesives, and various polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crosslinked Polybenzimidazole Membranes
Yang et al. (2018) explored the use of bromomethyl-containing crosslinkers for fabricating polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This research highlights the role of bromomethyl groups in enhancing the structural integrity and performance of fuel cell membranes (Yang et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions of research on 1-(Bromomethyl)-3-ethenylbenzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of novel applications and the improvement of existing ones could be areas of interest .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJSNUJPWSKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622039 |
Source


|
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-ethenylbenzene | |
CAS RN |
91041-76-8 |
Source


|
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

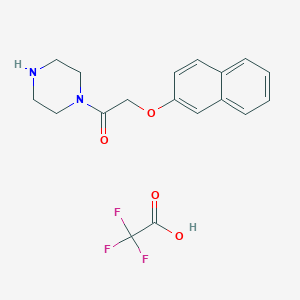
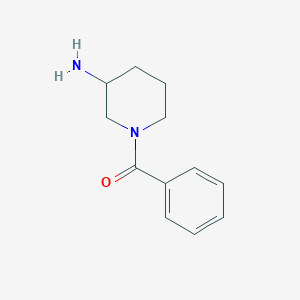

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
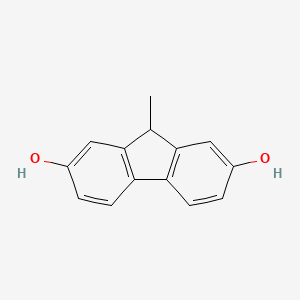
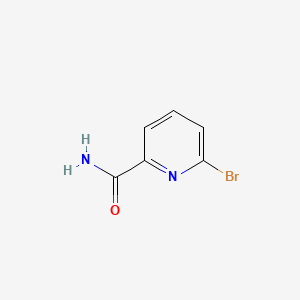
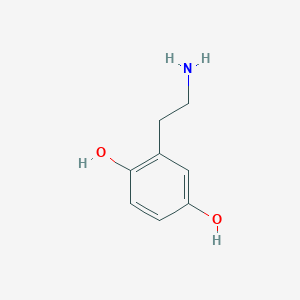
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

